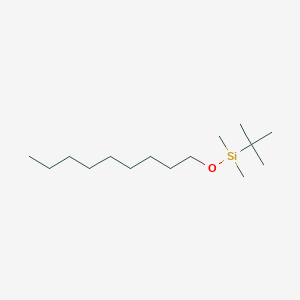
1-Nonanol, tBDMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions . The tert-Butyldimethylsilyl (TBDMS) group is particularly valued for its resistance to hydrolysis and its ability to protect hydroxyl groups during various chemical reactions .
Preparation Methods
The synthesis of 1-Nonanol, tert-Butyldimethylsilyl ether typically involves the reaction of 1-Nonanol with tert-Butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C . The use of imidazole as a catalyst significantly accelerates the reaction, leading to high yields of the desired silyl ether .
Chemical Reactions Analysis
1-Nonanol, tert-Butyldimethylsilyl ether undergoes various chemical reactions, including:
Substitution: The silyl ether group can be substituted by nucleophiles like fluoride ions, leading to the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection, and various oxidizing and reducing agents for functional group transformations . The major products formed from these reactions are typically alcohols, carbonyl compounds, and other functionalized derivatives .
Scientific Research Applications
1-Nonanol, tert-Butyldimethylsilyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Nonanol, tert-Butyldimethylsilyl ether exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions . This protection is particularly useful in multi-step organic syntheses where selective deprotection is required .
Comparison with Similar Compounds
1-Nonanol, tert-Butyldimethylsilyl ether can be compared with other silyl ethers such as:
tert-Butyldiphenylsilyl ether (TBDPS): Offers increased resistance to acidic hydrolysis and is more selective for primary hydroxyl groups.
Trimethylsilyl ether (TMS): Less stable than TBDMS and more susceptible to hydrolysis.
Triisopropylsilyl ether (TIPS): Provides greater steric hindrance and stability compared to TBDMS.
The uniqueness of 1-Nonanol, tert-Butyldimethylsilyl ether lies in its balance of stability and ease of removal, making it a versatile protecting group in organic synthesis .
Properties
CAS No. |
71733-81-8 |
|---|---|
Molecular Formula |
C15H34OSi |
Molecular Weight |
258.51 g/mol |
IUPAC Name |
tert-butyl-dimethyl-nonoxysilane |
InChI |
InChI=1S/C15H34OSi/c1-7-8-9-10-11-12-13-14-16-17(5,6)15(2,3)4/h7-14H2,1-6H3 |
InChI Key |
HEIZMMGMWPKPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


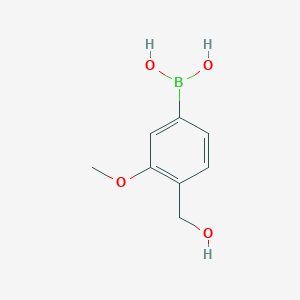

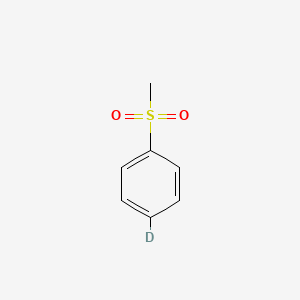
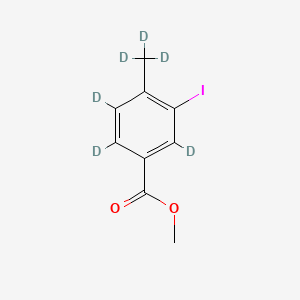
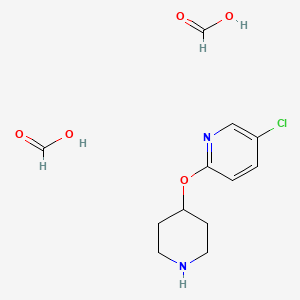

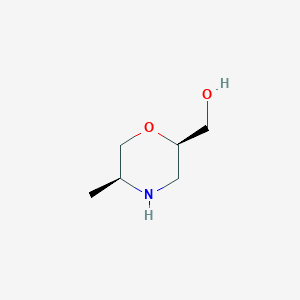


![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
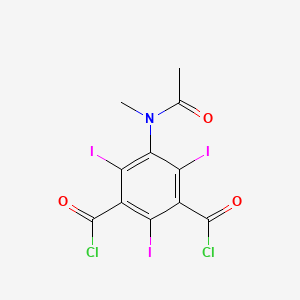
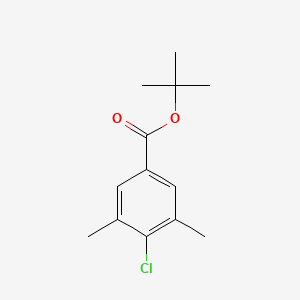
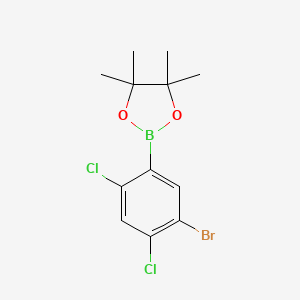
![7-Bromo-4-methoxybenzo[D]thiazole](/img/structure/B14029582.png)
